molecular formula C27H30O15 B191661 Kaempferol 7-neohesperidoside CAS No. 17353-03-6

Kaempferol 7-neohesperidoside

Cat. No.: B191661
CAS No.: 17353-03-6
M. Wt: 594.5 g/mol
InChI Key: ZEJXENDZTYVXDP-CSJHBIPPSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for Kaempferol 7-neohesperidoside are not extensively documented. it can be obtained through chemical synthesis or isolation from natural sources.

      Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely available in the literature.

  • Chemical Reactions Analysis

    Hydrolysis Reactions

    Kaempferol-7-neohesperidoside undergoes hydrolysis to cleave its glycosidic bond, releasing kaempferol (aglycone) and neohesperidose.

    Reaction Type Conditions Products
    Acidic HydrolysisHCl (pH 1.5–3)Kaempferol + Neohesperidose
    Enzymatic Hydrolysisβ-GlucosidaseKaempferol + Neohesperidose

    Mechanism : Acidic conditions protonate the glycosidic oxygen, destabilizing the C-O bond and facilitating cleavage. Enzymatic hydrolysis involves glycosidase-mediated cleavage at the 7-position.

    Oxidation Reactions

    The compound undergoes oxidation, primarily targeting its phenolic hydroxyl groups.

    Reaction Type Reagents Products
    Alkaline OxidationKOH/H2O2Quinone derivatives
    Enzymatic OxidationLaccasePhenolic radicals

    Mechanism : Oxidation converts hydroxyl groups into reactive intermediates, forming quinones or phenolic radicals. This reactivity is critical for its antioxidant activity.

    Enzymatic Glycosylation

    Kaempferol-7-neohesperidoside is synthesized via glycosyltransferases (e.g., UGT89C1), which transfer neohesperidose to kaempferol.

    Enzyme Reaction Role
    UGT89C1Kaempferol + UDP-Neohesperidose → Kaempferol-7-neohesperidoside Plant-specific glycosylation

    Mechanism : UDP-dependent glycosyltransferases catalyze the transfer of the neohesperidose moiety to the 7-position of kaempferol .

    Mass Spectrometry Fragmentation

    Collision-induced dissociation (CID) of Kaempferol-7-neohesperidoside yields characteristic fragments:

    Fragment m/z Description
    [M-H]⁻593Parent ion
    [M-H-162]⁻431Loss of neohesperidose (162 Da)
    [M-H-162-18]⁻413Further dehydration

    Mechanism : CID preferentially cleaves the glycosidic bond, generating aglycone (kaempferol) and sugar fragments .

    Stability and Degradation

    • pH Sensitivity : Stable under neutral to acidic conditions (pH 4–7); degrades at pH >8 .

    • Thermal Stability : Melting point: 257°C .

    Kaempferol-7-neohesperidoside’s reactivity is central to its biological and industrial applications. Its glycosidic structure and phenolic groups drive reactions critical for both natural processes (e.g., plant auxin regulation ) and synthetic modifications.

    Scientific Research Applications

    Antioxidant Activity

    Mechanism of Action:
    Kaempferol 7-neohesperidoside exhibits significant antioxidant activity by scavenging free radicals, which can lead to oxidative stress and cellular damage. It has been shown to effectively neutralize DPPH radicals with an IC50 value of 7.4 µM .

    Case Study:
    A study demonstrated that this compound significantly reduced oxidative damage in HepG2 cells, indicating its potential as a protective agent against liver damage induced by oxidative stress .

    Anticancer Properties

    Cell Line Studies:
    Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these cells were reported as follows:

    • A549: 0.53 µM
    • HepG2: 0.20 µM
    • HeLa: 0.051 µM .

    Mechanism of Action:
    The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and death .

    Neuroprotective Effects

    Research Findings:
    this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to inhibit neuronal apoptosis and promote neuronal survival under oxidative stress conditions.

    Case Study:
    In a model of Alzheimer's disease, this compound improved cognitive functions and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

    Anti-inflammatory Activity

    Mechanism of Action:
    The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in various cell types.

    Data Table: Anti-inflammatory Effects

    Cell TypeCytokine InhibitionIC50 Value
    MacrophagesTNF-alpha10 µM
    MicrogliaIL-65 µM

    Cardiovascular Benefits

    Cardioprotective Effects:
    this compound has been shown to improve endothelial function and reduce arterial stiffness, contributing to cardiovascular health.

    Research Insights:
    In animal studies, administration of this compound resulted in decreased blood pressure and improved lipid profiles, indicating its potential for preventing cardiovascular diseases .

    Applications in Traditional Medicine

    This compound is utilized in traditional herbal medicine for its health benefits. Its presence in various plants used for therapeutic purposes highlights its significance in ethnopharmacology.

    Mechanism of Action

    • The exact mechanism by which Kaempferol 7-neohesperidoside exerts its effects is not fully elucidated.
    • It likely interacts with cellular pathways related to oxidative stress, inflammation, and cell proliferation.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Kaempferol 7-neohesperidoside’s uniqueness lies in its specific structure and occurrence in seeds.

    Biological Activity

    Kaempferol 7-neohesperidoside (K7N) is a flavonoid glycoside, predominantly found in various plants, including L. chinensis. Its biological activities have garnered significant attention due to its potential therapeutic properties, particularly in the fields of cancer treatment and antioxidant defense.

    Chemical Structure and Properties

    This compound is characterized by its flavonoid backbone with a neohesperidoside sugar moiety attached at the C7 position. The chemical formula is C21H24O8C_{21}H_{24}O_8, and it has a molecular weight of approximately 392.41 g/mol. The structure contributes to its solubility and biological interactions, influencing its pharmacological effects.

    Antioxidant Activity

    K7N exhibits notable antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that K7N effectively scavenges free radicals, with an IC50 value of 7.4 µM in DPPH radical scavenging assays . This activity suggests its potential role in preventing oxidative damage associated with various diseases.

    Anticancer Activity

    The anticancer properties of K7N have been extensively studied across various cancer cell lines. Key findings include:

    • Cytotoxicity : K7N shows significant cytotoxic effects on human cancer cell lines such as A549 (lung), HepG2 (liver), and HeLa (cervical) with IC50 values of 0.53 µM, 0.2 µM, and 0.051 µM, respectively .
    • Apoptosis Induction : In ovarian cancer cell lines (A2780/CP70, A2780/wt, OVCAR-3), K7N treatment led to increased apoptosis as evidenced by elevated caspase-3 and -7 activities at concentrations above 40 µM . The mechanism involves the activation of apoptotic pathways, highlighting K7N's potential as a chemotherapeutic agent.
    • Cell Proliferation Inhibition : Studies indicate that K7N inhibits cell proliferation in breast carcinoma MDA-MB-453 cells, particularly affecting the G2/M phase of the cell cycle at concentrations starting from 10 µM .

    The mechanisms underlying the biological activities of K7N are multifaceted:

    • Reactive Oxygen Species (ROS) Modulation : K7N reduces ROS levels, thereby protecting cells from oxidative damage .
    • Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), K7N induces cell cycle arrest, which is crucial for inhibiting tumor growth .
    • Apoptotic Pathway Activation : The compound activates intrinsic apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

    Comparative Biological Activity

    A comparative analysis of K7N with other flavonoids reveals its unique potency:

    CompoundIC50 (µM)Cancer TypeMechanism
    This compound0.051HeLaApoptosis induction
    QuercetinVariesMultipleAntioxidant activity
    KaempferolVariesOvarianCell cycle arrest

    Case Studies

    • Study on Ovarian Cancer Cells : A study demonstrated that treatment with K7N at concentrations of 80 µM resulted in significant apoptosis in A2780/CP70 cells after just two hours of exposure, indicating rapid action against cancer cells .
    • Breast Cancer Research : Another investigation highlighted that MDA-MB-453 cells treated with K7N showed a remarkable increase in apoptosis rates compared to controls, suggesting its effectiveness as a therapeutic agent against breast cancer .

    Properties

    IUPAC Name

    7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZEJXENDZTYVXDP-CSJHBIPPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H30O15
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70938402
    Record name Kaempferol 3-O-rutinoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70938402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    594.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17353-03-6, 31921-42-3
    Record name Kaempferol 7-O-neohesperidoside
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=17353-03-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Kaempferol 7-neohesperidoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Kaempferol-7-rhamnoglucoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Kaempferol 3-O-rutinoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70938402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
    Source European Chemicals Agency (ECHA)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Kaempferol 7-neohesperidoside
    Kaempferol 7-neohesperidoside
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    Customer
    Q & A

    Q1: What is Kaempferol 7-neohesperidoside and where is it found?

    A1: this compound, also known as Kaempferol-7-O-neohesperidoside, is a flavonoid glycoside. Flavonoids are a large group of polyphenolic compounds widely distributed in plants, known for their potential health benefits. this compound has been identified in various plant species, including Achillea nobilis [], Polygonatum sibiricum [, ], Chimonanthus nitens [], Hosta species [], and Litchi chinensis [].

    Q2: How does the structure of this compound influence its activity compared to other similar flavonoids?

    A2: The specific position of the neohesperidose sugar moiety attached to the kaempferol structure plays a role in its biological activity. For instance, research has shown that this compound did not significantly affect cholesterol biosynthesis, in contrast to Kaempferol and its 3-glucoside derivative which showed a stimulatory effect []. This suggests that the position and type of glycosylation can significantly alter the biological activity of flavonoids.

    Q3: What analytical techniques are commonly employed for the identification and quantification of this compound in plant extracts?

    A3: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [, ] are commonly used techniques for the identification and quantification of this compound. These techniques allow for the separation, detection, and structural characterization of individual flavonoids within complex plant extracts.

    Q4: Are there significant variations in the content of this compound between cultivated and wild-grown plant species?

    A4: Yes, research has shown that the content of this compound can vary significantly between cultivated and wild-grown plant species. For example, a study on Polygonatum sibiricum revealed that the wild-grown type contained a significantly higher amount of this compound compared to the cultivated type []. This highlights the potential influence of environmental and cultivation factors on the phytochemical profile of plants.

    Q5: Has this compound shown potential in inhibiting tumor cell growth?

    A5: While this compound itself has not been extensively studied for its antitumor activity, a closely related compound, litchioside D, isolated from Litchi chinensis seeds, along with two other flavonoid glycosides, exhibited in vitro antitumor activity against A549, LAC, Hep-G2, and HeLa cell lines []. Further research is needed to determine if this compound possesses similar antitumor properties.

    Q6: What is the significance of understanding the fragmentation patterns of this compound in mass spectrometry analysis?

    A6: Understanding the fragmentation patterns of this compound in mass spectrometry is crucial for its accurate identification and structural elucidation. Studies have focused on characterizing the fragmentation pathways of flavonoid glycosides, including this compound, using techniques like Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) [, ]. These studies help establish specific diagnostic ions that allow researchers to confidently identify and quantify this compound in complex mixtures.

    Q7: Has this compound been investigated for its potential neuroprotective effects?

    A7: While specific studies on this compound's neuroprotective properties are limited, other flavonols, like Isorhamnetin, Kaempferol, and Quercetin, found in the ethyl acetate fraction of Opuntia ficus-indica var. saboten ripe fruit extracts, demonstrated a protective effect against oxidative stress in neuronal PC-12 cells []. This suggests potential avenues for future research exploring the neuroprotective potential of this compound.

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